molecular formula C19H18F2N4O2 B12130786 N-(3,4-difluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-(3,4-difluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B12130786
M. Wt: 372.4 g/mol
InChI Key: NLNNZHKHRTUXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide (CAS: 880811-11-0, referred to herein as Compound A) is a synthetic amide derivative featuring a 3,4-difluorophenyl group linked via a hexanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. Its molecular formula is C₁₉H₁₈F₂N₄O₂, with a molecular weight of 372.37 g/mol .

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C19H18F2N4O2/c20-15-10-9-13(12-16(15)21)22-18(26)8-2-1-5-11-25-19(27)14-6-3-4-7-17(14)23-24-25/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,22,26)

InChI Key

NLNNZHKHRTUXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Comparison with Similar Compounds

BH40919: Pyridinyl Analogue

Compound B (BH40919, CAS: 880811-03-0) shares the same hexanamide-benzotriazinone backbone but substitutes the 3,4-difluorophenyl group with a pyridin-3-yl moiety. Key differences include:

  • Structural Variation : The pyridine ring in Compound B introduces a nitrogen atom, altering electronic properties and hydrogen-bonding capacity compared to the electron-withdrawing fluorine atoms in Compound A .
  • Physicochemical Properties :
Property Compound A Compound B
Molecular Weight 372.37 337.38
LogP (estimated) ~3.2 ~2.8

Azinphos Derivatives: Agrochemical Analogues

Azinphos-ethyl (CAS: 2642-71-9) and Azinphos-methyl (CAS: 86-50-0) are organophosphate insecticides containing the 4-oxo-benzotriazin-3(4H)-yl group. These compounds differ critically from Compound A:

  • Functional Groups: Azinphos derivatives feature phosphorodithioate esters, whereas Compound A is an amide. This distinction confers divergent reactivity; organophosphates inhibit acetylcholinesterase, while amides are typically metabolically stable .
  • Applications: Azinphos compounds are broad-spectrum insecticides, whereas Compound A’s application remains unconfirmed but may target non-agrochemical pathways (e.g., enzyme inhibition) .

Goxalapladib: Pharmaceutical Analogue

Goxalapladib (CAS: 412950-27-7) shares a fluorinated aromatic system and a nitrogen-rich heterocycle (1,8-naphthyridine) but replaces the benzotriazinone with a naphthyridinone core.

  • Bioactivity : Goxalapladib is an anti-atherosclerosis agent, suggesting that fluorinated aromatic systems paired with electron-deficient heterocycles may target inflammatory or lipid-metabolism pathways .
  • Structural Flexibility : The hexanamide chain in Compound A allows for greater conformational flexibility compared to Goxalapladib’s rigid piperidinyl-acetamide structure.

Research Findings and Mechanistic Insights

Role of the Benzotriazinone Moiety

Its electron-deficient nature may facilitate interactions with enzymatic active sites or metal ions .

Impact of Fluorination

The 3,4-difluorophenyl group in Compound A enhances:

  • Lipophilicity: Improved membrane penetration compared to non-fluorinated analogs.
  • Metabolic Stability : Fluorine resists oxidative degradation, prolonging half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.